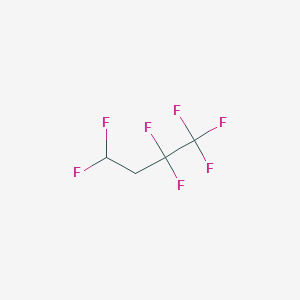
1,1,1,2,2,4,4-Heptafluorobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,2,2,4,4-Heptafluorobutane is a fluorinated hydrocarbon with the molecular formula C4H3F7. It is a colorless, odorless gas at room temperature and is known for its stability and low reactivity. This compound is commonly used in various industrial applications due to its unique chemical properties, including its non-flammability and low toxicity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1,1,2,2,4,4-Heptafluorobutane can be synthesized through several methods. One common method involves the fluorination of butane derivatives. For example, the gas-phase fluorination of butane using a fluorination catalyst can produce this compound .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale fluorination processes. These processes typically involve the use of specialized reactors and catalysts to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,1,1,2,2,4,4-Heptafluorobutane primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions can be catalyzed by various reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include halogens, acids, and bases. The reaction conditions often involve elevated temperatures and the presence of catalysts to facilitate the substitution reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, halogenation reactions can produce various halogenated derivatives of this compound .
Aplicaciones Científicas De Investigación
1,1,1,2,2,4,4-Heptafluorobutane has a wide range of applications in scientific research and industry. Some of its notable applications include:
Chemistry: Used as a solvent and reagent in various chemical reactions and processes.
Biology: Employed in biological research for its inert properties and low toxicity.
Medicine: Utilized in medical research and pharmaceutical formulations.
Industry: Commonly used as a refrigerant, fire suppressant, and in the production of fluoropolymers
Mecanismo De Acción
The mechanism of action of 1,1,1,2,2,4,4-Heptafluorobutane involves its interaction with molecular targets through substitution reactions. The fluorine atoms in the compound can be replaced by other atoms or groups, leading to the formation of new compounds. The pathways involved in these reactions are typically catalyzed by specific reagents and conditions .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 1,1,1,2,2,4,4-Heptafluorobutane include:
- 2-Chloro-1,1,1,3,4,4,4-heptafluorobutane
- Butane, 2,2,3-trichloro-1,1,1,3,4,4,4-heptafluoro-
- 1,1,1,4,4,4-Hexafluoro-2-butene
Uniqueness
This compound is unique due to its high fluorine content, which imparts exceptional stability and low reactivity. This makes it particularly valuable in applications requiring non-flammable and low-toxicity compounds .
Propiedades
Número CAS |
161791-36-2 |
|---|---|
Fórmula molecular |
C4H3F7 |
Peso molecular |
184.06 g/mol |
Nombre IUPAC |
1,1,1,2,2,4,4-heptafluorobutane |
InChI |
InChI=1S/C4H3F7/c5-2(6)1-3(7,8)4(9,10)11/h2H,1H2 |
Clave InChI |
RHVGXXQQIJMCMW-UHFFFAOYSA-N |
SMILES canónico |
C(C(F)F)C(C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Boc-amino-4-pyridyl)-1-[4-(methylthio)phenyl]ethanone](/img/structure/B14261027.png)
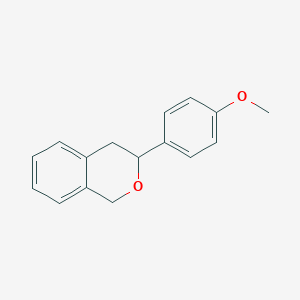
![1-[(4-Methylbenzene-1-sulfonyl)oxy]-1H-pyrrole-2,5-dione](/img/structure/B14261046.png)
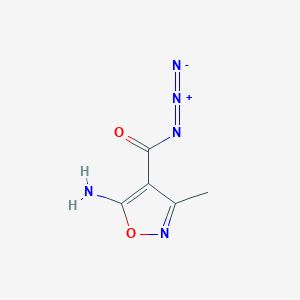
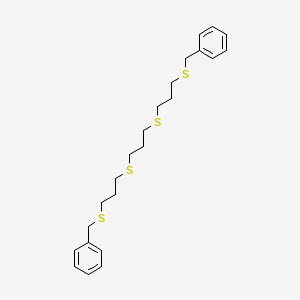


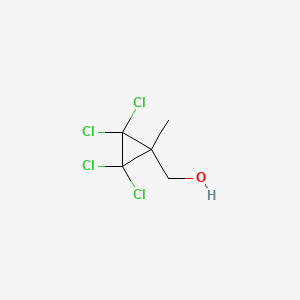
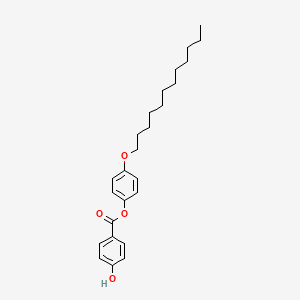
![4-Methylsulfanyl-5-[(5-methylsulfanyl-2-oxo-1,3-dithiol-4-yl)sulfanylmethylsulfanyl]-1,3-dithiol-2-one](/img/structure/B14261082.png)
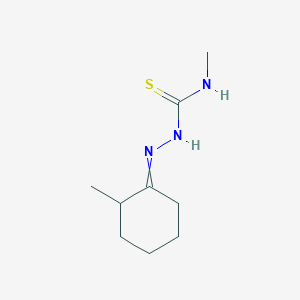
![4,8-Dioxatricyclo[5.1.0.0~3,5~]octan-2-ol](/img/structure/B14261093.png)
![[(3-Ethynyl-5-methylphenyl)ethynyl]tri(propan-2-yl)silane](/img/structure/B14261098.png)
![Glycine, N-[(3-methoxy-2-pyridinyl)carbonyl]-](/img/structure/B14261100.png)
